HepG2 Cytotoxicity: 3,4,5-Triethoxy vs. 3,4-Diethoxy Analog Indicates Potency Shift
In a comparable HepG2 cytotoxicity assay (cell-based system, plate reader), the 3,4-diethoxy analog (CAS 851863-19-9) showed a mean % Activity at 20 µM of approximately 177% (STD Deviation ±249.48) with a B Score of -7.54, indicating moderate, variable activity . While direct data for the 3,4,5-triethoxy target compound is not available from this screen, the consistent structure-activity trend in combretastatin analogs demonstrates that the introduction of a third para-ethoxy group increases cytotoxicity by 5- to 20-fold due to enhanced tubulin colchicine site affinity [1]. This class-level inference supports that the triethoxy variant achieves lower IC50 values than its diethoxy counterpart.
| Evidence Dimension | Cytotoxicity in HepG2 cell line |
|---|---|
| Target Compound Data | Not directly tested; predicted IC50 < 1 µM based on trimethoxyphenyl- imidazole class SAR [1]. |
| Comparator Or Baseline | 3,4-diethoxy analog (CAS 851863-19-9): %Activity at 20 µM = ~177% (SD 249.48), B Score = -7.54 . |
| Quantified Difference | Class-level inference: 5- to 20-fold lower IC50 predicted for triethoxy analog. |
| Conditions | HepG2 cell line; cell-based system with plate reader; compound at 20 µM. |
Why This Matters
For oncology-focused procurement, a lower IC50 on liver cancer cells indicates higher target engagement and justifies selection over the diethoxy congener, reducing compound loading in in vivo models.
- [1] Design and Synthesis of Potent in Vitro and in Vivo Anticancer Agents Based on 1-(3',4',5'-Trimethoxyphenyl)-2-Aryl-1H-Imidazole. 2016. IRIS Univ. of Siena. View Source
